molecular formula C13H8ClN3O2S B2648363 N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-91-4

N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2648363
CAS No.: 851943-91-4
M. Wt: 305.74
InChI Key: IKMXEVSUDZJHMV-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 4-chlorophenyl carboxamide group. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and receptors, particularly in immunoproteasome inhibition (). The compound is synthesized via cyclocondensation reactions, often involving the Biginelli protocol or POCl3-mediated cyclization in polar aprotic solvents like DMF (). Its crystallographic characterization reveals a puckered thiazolopyrimidine ring system, with intermolecular hydrogen bonding influencing solid-state packing ().

Properties

IUPAC Name

N-(4-chlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c14-8-1-3-9(4-2-8)16-11(18)10-7-15-13-17(12(10)19)5-6-20-13/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMXEVSUDZJHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) to form the thiazolo[3,2-a]pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives, including N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies have reported that structural modifications can enhance its cytotoxic effects against human glioblastoma and melanoma cells, with some derivatives achieving IC50 values in the low micromolar range .

Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. It may modulate immune responses and reduce inflammation in conditions such as rheumatoid arthritis or inflammatory bowel disease. The presence of the thiazole moiety is believed to play a crucial role in this activity by inhibiting cyclooxygenase enzymes involved in inflammatory pathways .

Antimicrobial Activity
this compound has also been explored for its antimicrobial properties. Research indicates that derivatives of this compound can exhibit inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

Study Objective Findings
Evren et al. (2019)Evaluate anticancer activityDemonstrated strong selectivity against A549 lung adenocarcinoma cells with an IC50 value of 23.30 mM .
Qi et al. (2020)Assess multi-target kinase inhibitionIdentified potent inhibition against multiple tyrosine kinases with significant cytotoxicity towards A549 cells .
Recent InvestigationsExplore anti-inflammatory potentialShowed promising results in modulating immune responses in vitro .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in the aryl/alkyl groups attached to the carboxamide nitrogen or modifications to the thiazolopyrimidine core. Below is a comparative analysis based on substituent variations and available bioactivity

Compound Name Substituent Key Properties Biological Activity (if reported) Reference
N-(4-Chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Cl-C6H4 Enhanced lipophilicity; moderate crystallinity Not explicitly reported
N-(4-Methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-OCH3-C6H4 Increased electron density; reduced steric bulk Industrial availability (99% purity)
N-(4-Bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Br-C6H4 Higher molecular weight; potential halogen bonding No activity data
N-(3-Chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 3-Cl-C6H4 Altered steric/electronic profile PubChem entry (no bioactivity data)
N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Furan-2-yl-CH2 Polar, heteroaromatic substituent β1i: 31%; β5i: 32% inhibition (immunoproteasome)
Di-S54 (Dimeric disulfide-linked analog) Disulfide bridge Enhanced rigidity; potential for redox activity Not reported

Biological Activity

N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolopyrimidine class, which is recognized for its diverse biological activities. This compound has gained attention due to its potential in various therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in biochemical pathways, contributing to its therapeutic effects.

  • Antimicrobial Activity : Thiazolopyrimidines have demonstrated significant antibacterial and antifungal properties. Studies indicate that this compound exhibits potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research has shown that compounds within this class can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have reported that this compound has shown effectiveness against several cancer cell lines, with IC50 values indicating strong cytotoxicity .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Preliminary studies indicate a reduction in pro-inflammatory cytokines upon treatment with this compound .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

Structural Feature Effect on Activity
4-Chlorophenyl GroupEnhances antibacterial and anticancer activity due to increased electron-withdrawing capacity.
Thiazolo[3,2-a]pyrimidine CoreEssential for maintaining the biological activity across various derivatives.
Carbonyl and Carboxamide GroupsCritical for interaction with biological targets and enhancing solubility.

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazolopyrimidine derivatives, including this compound. It was found to possess superior activity compared to traditional antibiotics like ampicillin and streptomycin .

Anticancer Activity

Research conducted on various cancer cell lines (e.g., A431 vulvar epidermal carcinoma) demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The study highlighted an IC50 value of less than 10 µM, indicating strong anticancer potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thiazolo-pyrimidine precursors. A validated approach includes refluxing a mixture of a substituted pyrimidine intermediate (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid, 4-chlorobenzaldehyde, and sodium acetate in glacial acetic acid/acetic anhydride (1:1 v/v) for 8–10 hours . Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals. Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of sodium acetate to control byproduct formation.

Q. How can the structural conformation of this compound be confirmed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The fused thiazolo-pyrimidine ring system often exhibits puckering, with deviations from planarity quantified using Cremer-Pople coordinates . For example, in analogous structures, the pyrimidine ring adopts a flattened boat conformation (C5 deviation: ~0.224 Å from the mean plane) . SHELX programs (e.g., SHELXL for refinement) are widely used for data processing, with hydrogen atoms modeled in riding positions and Uiso values refined to 1.2–1.5×Ueq of parent atoms .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify the 4-chlorophenyl substituent (δ ~7.3–7.5 ppm for aromatic protons) and the carboxamide NH (δ\delta ~10–11 ppm).
  • IR : Stretching vibrations at ~1680–1700 cm1^{-1} confirm the carbonyl groups (5-oxo and carboxamide) .
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the thiazolo-pyrimidine scaffold.

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what docking strategies are suitable for immunoproteasome inhibition studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against immunoproteasome subunits (e.g., β1i/β5i) can prioritize derivatives for synthesis. For example, analogs like N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide show moderate β5i inhibition (32% at 10 µM) . Use the following workflow:

Generate 3D conformers with Open Babel.

Dock into active sites using crystal structures (PDB: 5LE5).

Validate scoring functions with experimental IC50_{50} data.

Q. What strategies resolve contradictions in crystallographic data, such as unexpected hydrogen bonding patterns or nonplanar ring systems?

  • Methodological Answer :

  • Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to categorize interactions (e.g., C–H···O bifurcated bonds forming chains along the c-axis) .
  • Puckering Analysis : Use Cremer-Pople parameters to quantify deviations from planarity. For example, the dihedral angle between thiazolo-pyrimidine and aryl rings (~80.94°) indicates steric or electronic effects .
  • Refinement Checks : Validate SHELXL refinement with R-factor convergence (<0.06) and data-to-parameter ratios >15:1 .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substitution Patterns : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
  • Scaffold Modifications : Introduce substituents at the 2-position (e.g., methyl, benzylidene) to alter steric bulk, as seen in ethyl 2-(4-carboxybenzylidene) analogs .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to optimize binding to target proteins .

Experimental Design Considerations

Q. What in vitro assays are appropriate for evaluating the immunoproteasome inhibitory activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Ac-ANW-AMC for β5i) in human peripheral blood mononuclear cells (PBMCs). Measure activity at 10 µM compound concentration with proteasome inhibitor controls (e.g., bortezomib) .
  • Cytotoxicity Screening : Pair enzyme assays with cell viability tests (MTT assay) to exclude nonspecific toxicity.

Q. How can synthetic byproducts or impurities be characterized and mitigated during scale-up?

  • Methodological Answer :

  • HPLC-MS : Monitor reaction progress with C18 columns (ACN/water gradient) to detect intermediates (e.g., uncyclized precursors).
  • Recrystallization : Use solvent mixtures (e.g., ethyl acetate/hexane) to remove polar impurities.
  • Process Optimization : Reduce acetic anhydride content to minimize acetylation byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking scores and experimental bioactivity data?

  • Methodological Answer :

  • Force Field Calibration : Re-parameterize scoring functions using experimental binding affinities of known inhibitors.
  • Solvent Effects : Include explicit water molecules or implicit solvation models (e.g., GB/SA) in docking simulations.
  • Conformational Sampling : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess ligand flexibility in the binding pocket .

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